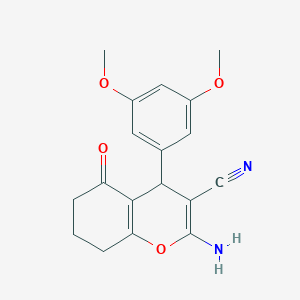

![molecular formula C23H18N2O4 B433276 2-amino-4-[4-(benzyloxy)phenyl]-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile CAS No. 300703-74-6](/img/structure/B433276.png)

2-amino-4-[4-(benzyloxy)phenyl]-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-amino-4-[4-(benzyloxy)phenyl]-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile” is a polysubstituted 2-amino-4H-pyran-3-carbonitrile derivative . These compounds are important heterocyclic compounds with a wide range of interesting biological activities . They have received increasing attention due to their potential pharmacological properties .

Synthesis Analysis

These compounds are synthesized via a multicomponent reaction involving kojic acid, benzyloxy benzaldehyde, and malononitrile . The structures of the compounds are characterized using FT-IR, 1H-, and 13C-NMR spectroscopic analyses .Molecular Structure Analysis

The molecular structure of these compounds is analyzed using various spectroscopic techniques such as FT-IR, 1H-, and 13C-NMR . In silico studies are performed for both R and S enantiomers .Chemical Reactions Analysis

The most useful and preferred method for the construction of these heterocyclic compounds is the multicomponent reaction (MCR) of aldehydes or isatin with malononitrile and β-ketoesters, diverse enolizable C-H-activated acidic compounds, and phenols in the presence or absence of a catalyst .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds are determined using various spectroscopic techniques and in silico studies .Scientific Research Applications

Antityrosinase Activity

This compound has demonstrated significant antityrosinase activity, which could be useful in the treatment of conditions like hyperpigmentation and melanoma. It shows a competitive inhibition pattern with an IC50 value of 7.69 ± 1.99 μM, which is more potent than the control agent kojic acid .

Anticancer Activity

The compound has shown potent antiproliferative results against A549 cancer cell line with an IC50 value of 5.6 µM, indicating its potential as an anticancer agent .

EGFR Kinase Inhibition

It inhibits EGFR kinase at a concentration of 2.05µM, suggesting its use in targeted cancer therapies, particularly those involving epidermal growth factor receptor (EGFR) related pathways .

ADMET Properties

The compound’s ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties are being investigated for the safety and efficacy of drugs in preclinical and clinical development .

Antimicrobial Activity

Derivatives of this compound have shown antimicrobial activity, which could be further explored for use in treating bacterial infections .

Anti-inflammatory Activity

The anti-inflammatory properties of this compound make it a candidate for the development of new anti-inflammatory drugs .

Antioxidant Activity

This compound has also exhibited antioxidant activity, which is beneficial in preventing oxidative stress-related diseases .

Anticonvulsant Activity

The anticonvulsant activity suggests potential applications in the treatment of epilepsy and other seizure disorders .

Each application presents a unique field of study where this compound could have significant implications for future scientific research and therapeutic development.

For further detailed information on each application, you can refer to the provided references.

BMC Chemistry - Design, synthesis, and molecular dynamics simulation studies SSRN - In Silico Design, Synthesis and Anticancer Activity Europe PMC - Discovery of novel 2- (4- (benzyloxy)-5- (hydroxyl) phenyl

Mechanism of Action

Target of Action

The specific targets can vary depending on the exact structure and functional groups present in the compound .

Mode of Action

Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, van der waals forces, and π-π stacking . These interactions can lead to changes in the conformation and activity of the target proteins, thereby altering their function .

Biochemical Pathways

Compounds with similar structures have been known to affect various biochemical pathways, including signal transduction pathways, metabolic pathways, and cell cycle regulation . The downstream effects of these alterations can include changes in cell growth, differentiation, and survival .

Pharmacokinetics

The compound’s bioavailability can be influenced by factors such as its solubility, stability, and the presence of functional groups that can interact with transport proteins .

Result of Action

Based on its structural similarity to other compounds, it may have effects such as inhibition of enzyme activity, alteration of signal transduction pathways, and induction of cell cycle arrest .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . Additionally, the compound’s efficacy can be influenced by factors such as the concentration of the compound and the presence of competing molecules .

Future Directions

properties

IUPAC Name |

2-amino-7-methyl-5-oxo-4-(4-phenylmethoxyphenyl)-4H-pyrano[3,2-c]pyran-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18N2O4/c1-14-11-19-21(23(26)28-14)20(18(12-24)22(25)29-19)16-7-9-17(10-8-16)27-13-15-5-3-2-4-6-15/h2-11,20H,13,25H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJMCXBYSCXLLOO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC=C(C=C3)OCC4=CC=CC=C4)C(=O)O1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-4-[4-(benzyloxy)phenyl]-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

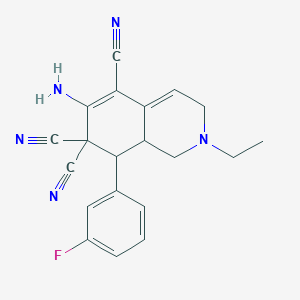

![6-Amino-4-(2-ethoxyphenyl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B433197.png)

![4-({[3-Cyano-6-(2-thienyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}methyl)benzoic acid](/img/structure/B433199.png)

![6-Amino-4-(3-chlorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B433202.png)

![6-Tert-butyl-2-(4-fluorobenzoyl)spiro[2.5]octane-1,1-dicarbonitrile](/img/structure/B433203.png)

![6'-amino-3'-methyl-1'H-spiro[cyclohexane-1,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile](/img/structure/B433204.png)

![6-Amino-4-(2-bromophenyl)-3-tert-butyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B433205.png)

![6-Amino-4-[3-(benzyloxy)phenyl]-3-tert-butyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B433206.png)

![6-Amino-3-(methoxymethyl)-4-(2-thienyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B433207.png)

![6-Amino-3-tert-butyl-4-(1-naphthyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B433211.png)

![6-Amino-3-tert-butyl-4-(2,3-dimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B433213.png)

![6-Ethyl-2-thioxo-1,2,5,6,7,8-hexahydro[1,6]naphthyridine-3-carbonitrile](/img/structure/B433218.png)

![3-acetyl-2-(2-ethoxyphenyl)-2,3-dihydropyrrolo[2,1-a]isoquinoline-1,1(10bH)-dicarbonitrile](/img/structure/B433226.png)